![molecular formula C25H23N7O B2737698 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1005975-03-0](/img/structure/B2737698.png)
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C25H23N7O and its molecular weight is 437.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C24H23N5O with a molecular weight of approximately 445.5 g/mol. The compound exhibits a complex structure that contributes to its diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H23N5O |
Molecular Weight | 445.5 g/mol |
IUPAC Name | This compound |
CAS Number | 894992-51-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by various substitution reactions to introduce the phenyl and acetamide groups. The synthetic pathways often utilize catalytic methods to enhance yield and purity.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against various strains of viruses. For example, compounds structurally similar to this compound have shown promising results against HIV with effective concentrations (EC50) in the low nanomolar range . This suggests that modifications in the side chains can significantly influence antiviral potency.
Anti-inflammatory Activity
Compounds derived from pyrazolo structures have been evaluated for their anti-inflammatory effects. For instance, a series of pyrazole derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
Anticancer Properties
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored through various in vitro studies. These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific analogs have displayed selective cytotoxicity against cancer cell lines while sparing normal cells .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling related to inflammation and cancer.
Case Studies
Several studies have documented the efficacy of pyrazolo derivatives in clinical and preclinical settings:
- Study on Antiviral Efficacy : A study published in 2019 reported that pyrazolo derivatives exhibited high activity against wild-type HIV strains with EC50 values ranging from 0.0038 to 0.4759 μmol/L .
- Anti-inflammatory Assessment : Research demonstrated that certain pyrazole derivatives showed significant anti-inflammatory activity with IC50 values lower than those of traditional NSAIDs .
科学的研究の応用
Enzyme Inhibition
It has been shown to inhibit several kinases involved in cancer cell proliferation and survival, particularly targeting JNK3 and Aurora A kinase, which are critical in cellular processes such as apoptosis and cell division.
Induction of Apoptosis
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antiproliferative Effects
Studies indicate significant antiproliferative activity against various cancer cell lines, making it a candidate for further development as a therapeutic agent.
The following table summarizes the biological activities reported for this compound:
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of several pyrazole derivatives, this compound exhibited significant reduction in cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction via caspase activation and modulation of cell cycle regulators.
Study 2: Enzyme Inhibition
Research focused on the compound's inhibitory effects on Aurora A kinase reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.
Cancer Therapy
Given its ability to induce apoptosis and inhibit key kinases involved in cancer progression, this compound shows promise as a candidate for cancer treatment, particularly for breast cancer and leukemia.
Anti-inflammatory Applications
The compound's anti-inflammatory properties may also be explored for therapeutic use in inflammatory diseases, given its demonstrated effects on macrophage activity.
Biochemical Research
Due to its interaction with various enzymes and proteins within the cell, this compound can serve as a valuable tool in biochemical research to understand cellular signaling pathways and metabolic processes.
特性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-16-8-7-11-21(18(16)3)31-24-20(14-28-31)25(27-15-26-24)32-22(12-17(2)30-32)29-23(33)13-19-9-5-4-6-10-19/h4-12,14-15H,13H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUBXHPDJDXBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。